molecular formula C13H20O3 B1581176 Octyl 2-furoate CAS No. 39251-88-2

Octyl 2-furoate

Cat. No. B1581176
CAS RN: 39251-88-2
M. Wt: 224.3 g/mol
InChI Key: WVTHGLPXSATJHZ-UHFFFAOYSA-N
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Description

Octyl 2-furoate (2-Furoic acid octyl ester) is an organic compound with the chemical formula C10H18O3. It is a white crystalline solid with a slight odor and low toxicity. Octyl 2-furoate is a versatile molecule with a wide range of applications in research and industry. It is used as a surfactant, emulsifier, plasticizer, and cosolvent. It is also used as a preservative and flavor enhancer in food.

Scientific Research Applications

  • Flavoring Agent : Octyl 2-furoate is listed in the Flavor and Extract Manufacturers Association (FEMA) database , which suggests it may be used in the food industry as a flavoring agent . It’s also mentioned as a flavoring agent by The Good Scents Company .

  • Chemical Research : Octyl 2-furoate is available for purchase from chemical suppliers like Sigma-Aldrich . This suggests that it may be used in chemical research, potentially in the synthesis of other compounds or in studies of its properties .

  • Flavoring Agent : Octyl 2-furoate is listed in the Flavor and Extract Manufacturers Association (FEMA) database , which suggests it may be used in the food industry as a flavoring agent . It’s also mentioned as a flavoring agent by The Good Scents Company .

  • Chemical Research : Octyl 2-furoate is available for purchase from chemical suppliers like Sigma-Aldrich . This suggests that it may be used in chemical research, potentially in the synthesis of other compounds or in studies of its properties .

properties

IUPAC Name

octyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-10-16-13(14)12-9-8-11-15-12/h8-9,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTHGLPXSATJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192503
Record name Octyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale straw liquid; sweet fruity heavy odour
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

126.00 to 127.00 °C. @ 1.00 mm Hg
Record name Octyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in fat, miscible (in ethanol)
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.990
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Octyl 2-furoate

CAS RN

39251-88-2
Record name Octyl 2-furoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39251-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 2-furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTYL 2-FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO88UQ934J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Octyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
A Escobar, M Pérez, Á Sathicq, M García… - Journal of Coatings …, 2019 - Springer
… cover percentages were significantly lower than that of octyl 2-furoate. Both butyl 2-furoate and … Although octyl 2-furoate demonstrated a good performance, this compound affected the …
Number of citations: 13 link.springer.com
A Escobar, MC Perez, AG Sathicq, M García… - 2018 - notablesdelaciencia.conicet.gov.ar
… friendly alternatives to replace or reduce the use of metallic antifouling pigments in marine paints, three n-alkyl 2-furoates (butyl 2-furoate, hexyl 2-furoate and octyl 2-furoate) were …
A Escobar, A Paola, AG Sathicq, M Pérez… - ACS Sustainable …, 2020 - ACS Publications
… (15−17) In a previous work from our research group, AF paints formulated with alkyl esters of furoic acid including butyl 2-furoate, hexyl 2-furoate, and octyl 2-furoate exhibited strong …
Number of citations: 2 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… for the esters of furoic acid, methyl 2-furoate [FL-no: 13.002], propyl 2-furoate [FL-no: 13.003], amyl 2-furoate [FLno: 13.025], hexyl 2-furoate [FL-no: 13.005] and octyl 2-furoate [FL-no: …
Number of citations: 1 efsa.onlinelibrary.wiley.com
FAO Joint, WHO Expert Committee on Food Additives… - 2001 - apps.who.int
… furfuryl acetate, furfuryl propionate, furfuryl pentanoate, furfuryl octanoate, furfuryl 3-methylbutanoate, methyl 2-furoate, propyl 2furoate, amyl 2-furoate, hexyl 2-furoate and octyl 2-furoate…
Number of citations: 33 apps.who.int
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food additives and Flavourings of the EFSA was requested to update Flavouring Group Evaluation 13 using the Procedure as outlined in Commission Regulation ( EC ) …
Number of citations: 7 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
B Fields, M DiNovi, JC Leblanc, A Renwick… - Safety evaluation of …, 2012 - apps.who.int
At the present meeting, the Committee considered four additional flavouring agents (Nos 2099–2102) belonging to the group of furfuryl alcohol and related substances: one furfuryl …
Number of citations: 3 apps.who.int
PJ Abbott, ANZF Authority - Europe
Number of citations: 0
H OCTANOATE
Number of citations: 0

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